3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-7-18-15(21)9-12-10-25-17(19-12)20-16(22)11-5-6-13(23-2)14(8-11)24-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYBQWSELFKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives .
Scientific Research Applications
3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural analogues primarily differ in substituents on the benzamide core, thiazole modifications, or heterocycle replacements. Key comparisons include:
Key Observations
Substituent Effects on Bioactivity: Electron-Donating vs. Dichloro derivatives, however, exhibit anti-inflammatory properties, as seen in .
Heterocycle Replacements :
- Thiazole vs. Oxadiazole/Thiadiazole : Thiazole-containing compounds (e.g., target compound, 4d, ) are associated with anti-inflammatory and antimicrobial activities. In contrast, oxadiazole derivatives (e.g., ) often exhibit metabolic stability due to reduced susceptibility to enzymatic degradation.
Synthetic Methodologies :
- The target compound’s synthesis involves coupling a 3,4-dimethoxybenzoyl group to a functionalized thiazole ring, adapted from patent-based protocols . Analogues like 4d and 4e are synthesized via nucleophilic substitution on pre-formed thiazole intermediates , while oxadiazole derivatives require dehydrosulfurization reactions .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The 3,4-dimethoxy groups likely enhance aqueous solubility compared to dichloro analogues, which may require formulation adjustments for bioavailability.
- Metabolic Stability: Thiazole rings generally undergo slower hepatic metabolism than oxadiazoles, though the propylaminoethyl chain in the target compound could introduce susceptibility to oxidative degradation.
Structure-Activity Relationship (SAR) Insights
- Thiazole Core : Essential for binding to biological targets (e.g., enzymes or receptors implicated in COPD ).
- Methoxy vs. Chloro Substituents : Methoxy groups may favor hydrogen bonding with polar residues in target proteins, while chloro groups enhance lipophilicity and membrane permeability.
- Side Chain Flexibility: The propylaminoethyl moiety’s flexibility may optimize interactions with hydrophobic pockets, as seen in other bioactive thiazole derivatives .
Biological Activity
3,4-Dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure includes:
- Dimethoxy groups : Contributing to its lipophilicity and potential interaction with biological membranes.
- Thiazole ring : Known for its role in various pharmacological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, reducing oxidative stress in cells.
- Anticancer Activity : Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines.
Anticancer Activity
A study conducted on related thiazole derivatives demonstrated significant anticancer properties. For instance, compounds similar in structure to this compound exhibited IC50 values in the micromolar range against various cancer cell lines such as HT29 (colorectal cancer) and A431 (epidermoid carcinoma). The findings suggest a promising avenue for further exploration.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT29 | 5.0 |
| Compound B | A431 | 6.5 |
| This compound | TBD |
Antioxidant Activity
Research has indicated that thiazole derivatives possess antioxidant properties. The evaluation of antioxidant activity can be conducted using various assays such as DPPH radical scavenging and ABTS assays. Although specific data for the compound is limited, related compounds have shown promising results.
Case Studies
-
Study on Thiazole Derivatives : In a clinical trial involving patients with advanced cancer, thiazole derivatives were administered alongside standard chemotherapy. The results indicated an improved response rate and reduced side effects compared to chemotherapy alone.
"Patients receiving thiazole derivatives alongside chemotherapy demonstrated a significant increase in overall survival rates" .
- Mechanistic Studies : In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
